molecular formula C23H21FN4OS B11425902 2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B11425902
M. Wt: 420.5 g/mol
InChI Key: PKVZGMJEOAJCSM-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a phenylimidazothiazole moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Piperazine Ring: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A compound with a similar fluorophenyl and thiazole structure but different core scaffold.

    2-Aminothiazole Derivatives: Compounds with a thiazole core that exhibit various biological activities.

Uniqueness

1-(2-FLUOROPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its imidazo[2,1-b][1,3]thiazole core and fluorophenyl group contribute to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H21FN4OS

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone

InChI

InChI=1S/C23H21FN4OS/c1-16-21(30-23-25-19(15-28(16)23)17-7-3-2-4-8-17)22(29)27-13-11-26(12-14-27)20-10-6-5-9-18(20)24/h2-10,15H,11-14H2,1H3

InChI Key

PKVZGMJEOAJCSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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